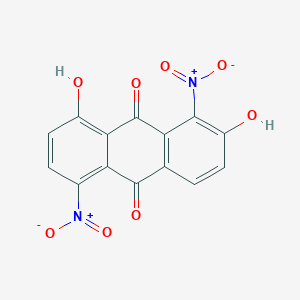
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two nitro groups attached to the anthracene core. It is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione typically involves the nitration of 2,8-dihydroxyanthracene-9,10-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration at the 1 and 5 positions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. Post-reaction, the product is purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding to specific enzymes and proteins. The compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1,5-Dihydroxy-4,8-dinitroanthracene-9,10-dione: Similar in structure but with different positions of hydroxyl and nitro groups.
2-Chloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione: Contains a chlorine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
Número CAS |
2501-13-5 |
|---|---|
Fórmula molecular |
C14H6N2O8 |
Peso molecular |
330.21 g/mol |
Nombre IUPAC |
2,8-dihydroxy-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-7-4-2-6(15(21)22)10-11(7)14(20)9-5(13(10)19)1-3-8(18)12(9)16(23)24/h1-4,17-18H |
Clave InChI |
LQWAWYLCQKSGTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
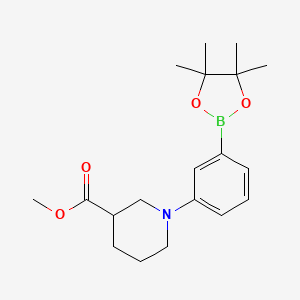

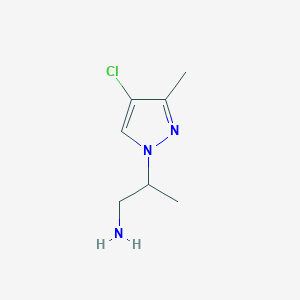
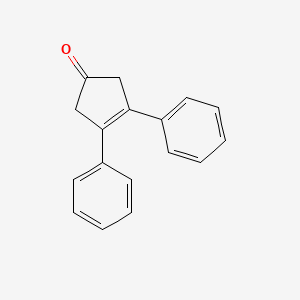
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
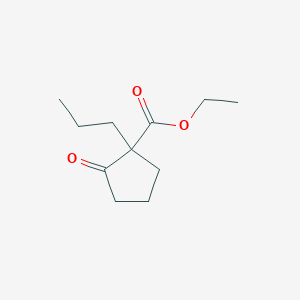
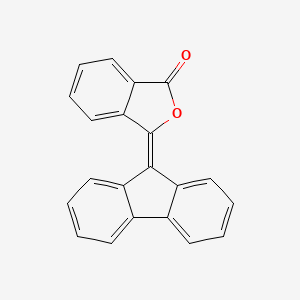
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
